molecular formula C24H26N4O4S2 B2579957 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide CAS No. 450344-53-3

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2579957
CAS No.: 450344-53-3
M. Wt: 498.62
InChI Key: WIBUNQQHEKRONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide is a thieno-pyrazole derivative characterized by a fused thiophene-pyrazole core. The molecule features a 2,3-dimethylphenyl substituent at the pyrazole nitrogen and a 4-(morpholinosulfonyl)benzamide group at the 3-position. Structural confirmation of such compounds typically relies on spectral methods (e.g., NMR, IR, MS) and elemental analysis, as demonstrated in analogous syntheses .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S2/c1-16-4-3-5-22(17(16)2)28-23(20-14-33-15-21(20)26-28)25-24(29)18-6-8-19(9-7-18)34(30,31)27-10-12-32-13-11-27/h3-9H,10-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBUNQQHEKRONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,4-c]pyrazole derivatives share a common heterocyclic core but differ in substituent groups, which critically modulate their physicochemical and biological properties. Below is a detailed comparison with key analogs:

Structural Analogues from Literature

Compound A: N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4)

  • Core: Thieno[3,4-c]pyrazol-3-yl.
  • Substituents :
    • Pyrazole N1: 3-Chlorophenyl.
    • Benzamide: 2-Fluoro.
  • Molecular Weight: Not explicitly reported, but estimated ~450–470 g/mol.
  • Key Features : The electron-withdrawing Cl and F substituents may reduce logP compared to alkylated analogs.

Compound B: N-[2-(4-Nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide

  • Core: Thieno[3,4-c]pyrazol-3-yl.
  • Substituents :
    • Pyrazole N1: 4-Nitrophenyl.
    • Benzamide: 3-Trifluoromethyl.
  • Molecular Weight: Not explicitly reported; estimated ~500–520 g/mol.
  • Key Features : The nitro group enhances polarity, while CF₃ introduces hydrophobicity.

Target Compound: N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide

  • Core: Thieno[3,4-c]pyrazol-3-yl.
  • Substituents: Pyrazole N1: 2,3-Dimethylphenyl. Benzamide: 4-Morpholinosulfonyl.
  • Molecular Weight : Estimated ~550–570 g/mol (based on formula).
  • Key Features: The 2,3-dimethylphenyl group provides steric bulk, and the morpholinosulfonyl moiety increases polarity (logP likely lower than halogenated analogs).

Physicochemical Properties

Property Compound A Compound B Target Compound
Core Structure Thieno-pyrazole Thieno-pyrazole Thieno-pyrazole
Pyrazole Substituent 3-Chlorophenyl 4-Nitrophenyl 2,3-Dimethylphenyl
Benzamide Group 2-Fluoro 3-Trifluoromethyl 4-Morpholinosulfonyl
Polarity Moderate (Cl, F) High (NO₂, CF₃) High (sulfonyl, morpholine)
Estimated logP ~3.0–3.5 ~2.5–3.0 ~2.0–2.5 (predicted)

Functional Implications

  • Bioactivity: No direct biological data are provided in the evidence, but substituent trends suggest: Halogenated analogs (e.g., Compound A) may exhibit enhanced membrane permeability due to moderate hydrophobicity. Nitro/CF₃ analogs (e.g., Compound B) could act as electron-deficient scaffolds for target binding. Morpholinosulfonyl group: Potential for hydrogen bonding and improved solubility, favoring pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.